Evoxine
Overview
Description
Evoxine, also known as haploperine, is a furoquinoline alkaloid with hypnotic and sedative effects . It is found naturally in a variety of Australian and African plants including Evodia xanthoxyloides and Teclea gerrardii .
Molecular Structure Analysis
Evoxine is an organonitrogen heterocyclic compound, an oxacycle, and an organic heterotricyclic compound . The molecular formula of Evoxine is C18H21NO6 .Scientific Research Applications
Counteracting CO2-Induced Immune Suppression
Evoxine, identified as a plant alkaloid, has been studied for its potential to counteract CO2-induced immune suppression. In patients with severe lung diseases, hypercapnia (elevated CO2 levels) can lead to a higher risk of death, often due to infections. Research indicates that evoxine can counteract the CO2-induced transcriptional suppression of antimicrobial peptides in cells and inhibit hypercapnic suppression of interleukin-6 and chemokine CCL2 expression in human macrophages. This indicates that evoxine may target specific CO2 effects pharmacologically (Helenius et al., 2016).
Isolation from Haplophyllum obtusifolium
Evoxine has been isolated from the epigeal part of Haplophyllum obtusifolium, a plant species. This isolation process involves various chromatographic techniques, indicating the presence of evoxine as one of the primary alkaloids in this plant species (Bessonova et al., 2004).
Antimicrobial and Phytotoxic Activities
Evoxine has been studied for its antimicrobial and phytotoxic activities. Specifically, it has been isolated from Haplophyllum tuberculatum and tested against various plant pathogenic bacteria and fungi. Evoxine shows significant inhibitory effects, suggesting its potential as a natural antimicrobial agent (Abdelgaleil et al., 2020).
properties
IUPAC Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGANMDNHTVJAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028138 | |
Record name | Evoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evoxine | |
CAS RN |
522-11-2 | |
Record name | Evoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EVOXINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Evoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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